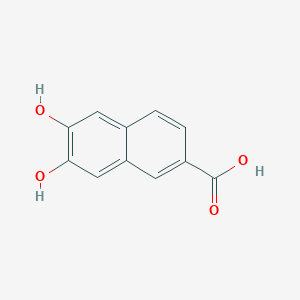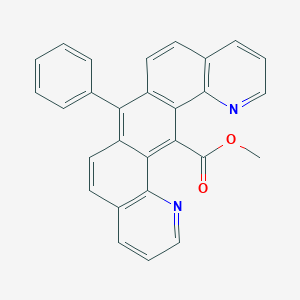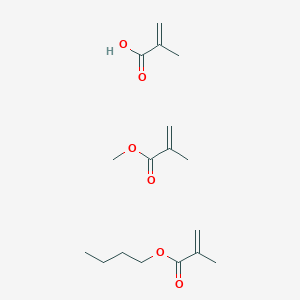
Methyl methacrylate butyl methacrylate methacrylic acid polymer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl methacrylate butyl methacrylate methacrylic acid polymer, commonly known as MBMA polymer, is a copolymer of methyl methacrylate, butyl methacrylate, and methacrylic acid. It is a widely used material in the field of biomedicine, due to its excellent biocompatibility, mechanical properties, and ease of synthesis.
Wirkmechanismus
The mechanism of action of MBMA polymer is not well understood, but it is believed to be related to its ability to form a stable coating on the surface of medical devices, which prevents the adhesion of cells and bacteria. This property makes it an ideal material for use in the development of antimicrobial coatings for medical devices.
Biochemische Und Physiologische Effekte
MBMA polymer has been shown to have excellent biocompatibility, with no adverse effects on cells or tissues. It has also been shown to have good mechanical properties, which makes it suitable for use in the development of load-bearing medical devices.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using MBMA polymer in lab experiments is its excellent biocompatibility, which makes it suitable for use in cell culture studies and animal experiments. However, its mechanical properties may limit its use in certain applications, such as the development of load-bearing medical devices.
Zukünftige Richtungen
There are several future directions for the use of MBMA polymer in the field of biomedicine. One possible direction is the development of new methods for synthesizing MBMA polymer, which could improve its mechanical properties and biocompatibility. Another possible direction is the development of new applications for MBMA polymer, such as the development of antimicrobial coatings for medical devices. Additionally, further studies are needed to better understand the mechanism of action of MBMA polymer, which could lead to the development of new therapeutic strategies.
Synthesemethoden
MBMA polymer can be synthesized using various methods, such as emulsion polymerization, solution polymerization, and suspension polymerization. Emulsion polymerization is the most commonly used method for synthesizing MBMA polymer, which involves the use of surfactants to stabilize the emulsion.
Wissenschaftliche Forschungsanwendungen
MBMA polymer has a wide range of applications in the field of biomedicine, including drug delivery, tissue engineering, and medical device coatings. Due to its excellent biocompatibility, it has been extensively studied for use in the development of implantable medical devices, such as stents and orthopedic implants.
Eigenschaften
CAS-Nummer |
113041-34-2 |
|---|---|
Produktname |
Methyl methacrylate butyl methacrylate methacrylic acid polymer |
Molekularformel |
C17H28O6 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
butyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C8H14O2.C5H8O2.C4H6O2/c1-4-5-6-10-8(9)7(2)3;1-4(2)5(6)7-3;1-3(2)4(5)6/h2,4-6H2,1,3H3;1H2,2-3H3;1H2,2H3,(H,5,6) |
InChI-Schlüssel |
AFWQKFIHPQKBTK-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C(=C)C.CC(=C)C(=O)O.CC(=C)C(=O)OC |
Kanonische SMILES |
CCCCOC(=O)C(=C)C.CC(=C)C(=O)O.CC(=C)C(=O)OC |
Andere CAS-Nummern |
28262-63-7 |
Synonyme |
Dianal BR-116 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



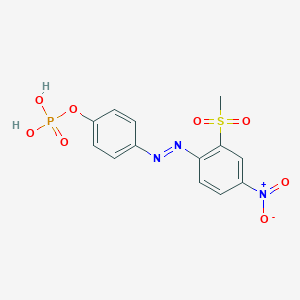
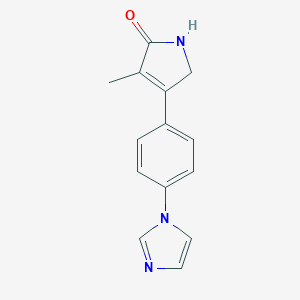
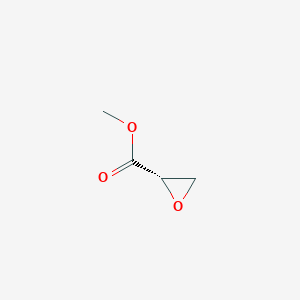
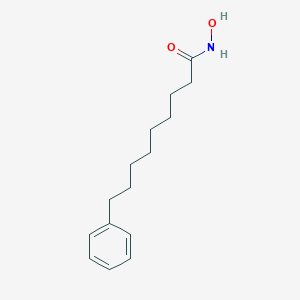
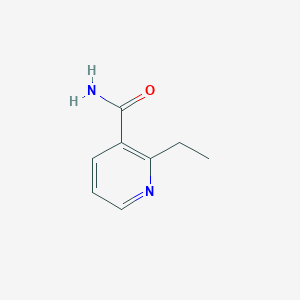
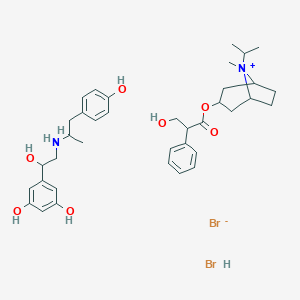
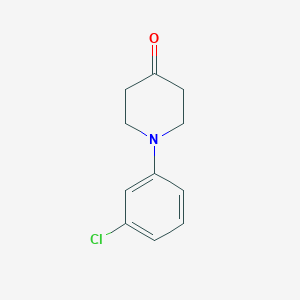
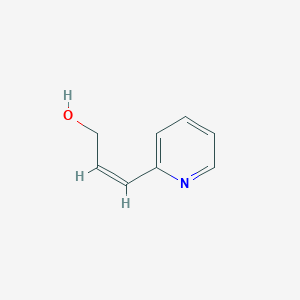
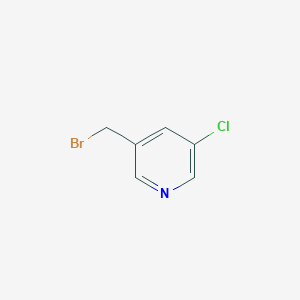
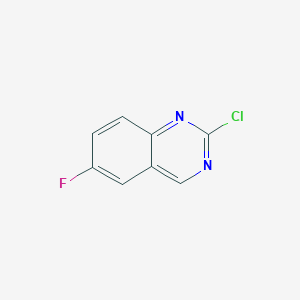
![Ethanone, 1-(1-methyl-2,7-dioxabicyclo[4.1.0]hept-6-yl)-(9CI)](/img/structure/B38229.png)
